PtdIns-(4,5)-P2 (1,2-dipalmitoyl) (sodium salt)
Overview
Description
PtdIns-(4,5)-P2: phosphatidylinositol 4,5-bisphosphate , is a crucial phospholipid found in cell membranes. It plays a pivotal role in cellular signaling, membrane trafficking, and cytoskeletal dynamics. Specifically, it is localized to the inner leaflet of the plasma membrane.
Preparation Methods
Synthetic Routes::
Chemical Synthesis: PtdIns-(4,5)-P2 can be synthesized chemically using various methods. One common approach involves the stepwise phosphorylation of phosphatidylinositol (PtdIns) at the 4 and 5 positions.
Enzymatic Synthesis: Enzymes such as phosphatidylinositol 4-kinase (PI4K) and phosphatidylinositol 5-kinase (PI5K) catalyze the sequential phosphorylation of PtdIns to form PtdIns-(4,5)-P2.
Industrial Production:: Industrial-scale production typically involves enzymatic processes using recombinant kinases or microbial expression systems.
Chemical Reactions Analysis
Reactions::
Phosphorylation: PtdIns-(4,5)-P2 can be phosphorylated further to form inositol trisphosphate (IP3) and diacylglycerol (DAG).
Hydrolysis: PI-specific phospholipase C cleaves PtdIns-(4,5)-P2, yielding IP3 and DAG. These second messengers participate in signal transduction pathways.
PI4K and PI5K: These kinases use ATP to phosphorylate PtdIns.
PI-specific phospholipase C: Hydrolyzes PtdIns-(4,5)-P2.
IP3: Released upon hydrolysis, triggering calcium release from intracellular stores.
DAG: Activates protein kinase C (PKC) and other signaling pathways.
Scientific Research Applications
PtdIns-(4,5)-P2 is involved in:
Cell Signaling: Regulates ion channels, G protein-coupled receptors, and growth factor receptors.
Membrane Trafficking: Controls vesicle fusion, endocytosis, and exocytosis.
Cytoskeletal Dynamics: Influences actin polymerization and cell motility.
Mechanism of Action
Molecular Targets: Interacts with various proteins, including PKC, phospholipase D, and ion channels.
Pathways: Impacts PI3K/Akt, MAPK, and PLC pathways.
Comparison with Similar Compounds
PtdIns-(4,5)-P2 stands out due to its specific role in cellular signaling. Similar compounds include:
PtdIns-(3,4,5)-P3: Another phosphoinositide involved in cell signaling.
PtdIns-(1,2-dioctanoyl): A synthetic analog with C8 fatty acyl chains.
Properties
IUPAC Name |
trisodium;[(1R,2S,3R,4R,5S,6R)-3-[[(2R)-2,3-di(hexadecanoyloxy)propoxy]-oxidophosphoryl]oxy-2,4,5-trihydroxy-6-[hydroxy(oxido)phosphoryl]oxycyclohexyl] hydrogen phosphate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H81O19P3.3Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(42)55-31-33(57-35(43)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)32-56-63(53,54)60-39-36(44)37(45)40(58-61(47,48)49)41(38(39)46)59-62(50,51)52;;;/h33,36-41,44-46H,3-32H2,1-2H3,(H,53,54)(H2,47,48,49)(H2,50,51,52);;;/q;3*+1/p-3/t33-,36-,37+,38+,39-,40-,41-;;;/m1.../s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STJBVCQNLFXTFJ-QNYQTKJTSA-K | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OC1C(C(C(C(C1O)OP(=O)(O)[O-])OP(=O)(O)[O-])O)O)OC(=O)CCCCCCCCCCCCCCC.[Na+].[Na+].[Na+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])O[C@@H]1[C@@H]([C@@H]([C@H]([C@@H]([C@H]1O)OP(=O)(O)[O-])OP(=O)(O)[O-])O)O)OC(=O)CCCCCCCCCCCCCCC.[Na+].[Na+].[Na+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H78Na3O19P3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1036.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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